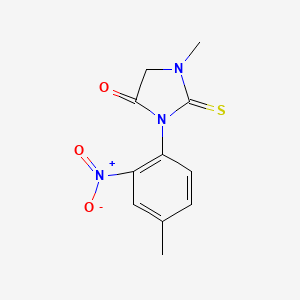
1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one
概要
説明
“1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one” is a complex organic compound. It contains an imidazolidinone ring, which is a type of heterocyclic compound. The imidazolidinone ring is substituted with a methyl group and a 4-methyl-2-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms, and a 4-methyl-2-nitrophenyl group. The nitro group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitro group in this compound could make it relatively polar, which would affect its solubility in different solvents. The imidazolidinone ring could also contribute to the compound’s stability and reactivity .科学的研究の応用
Chemopreventive Potential
Compounds comprising heterocyclic structures similar to "1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one" have been investigated for their chemopreventive potential. For instance, a study explored the inhibitory effects of a bis heterocyclic compound on oral carcinogenesis in Syrian male hamsters. This compound showed effectiveness in suppressing the development of neoplasms initiated by carcinogens, suggesting potential chemopreventive applications in oral mucosa by modulating lipid peroxidation and detoxification systems (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2010).
Anticonvulsant Activities
Derivatives of thioxoimidazolidinones, similar to the chemical structure , have been studied for their effects on neurological conditions. For example, the influence of a Ca2+ channel agonist on the anticonvulsant activity of NMDA and non-NMDA receptor antagonists was examined, indicating potential therapeutic applications in epilepsy and seizure disorders (Czuczwar, Gasior, Turski, & Kleinrok, 1994).
Diuretic Activity
The diuretic activities of compounds with thioxoimidazolidinone structures have been evaluated. A study synthesized 1,3,4-thiadiazole derivatives and tested their diuretic activity, showing increased urinary excretion of water and electrolytes, which may suggest potential applications in conditions requiring diuresis (Ergena, Rajeshwar, & Solomon, 2022).
Antimalarial Activity
Research on thioxoimidazolidinones and related compounds also extends to antimalarial activity. A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrates the potential of these chemicals in developing new antimalarial therapies (Werbel et al., 1986).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-3-(4-methyl-2-nitrophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-3-4-8(9(5-7)14(16)17)13-10(15)6-12(2)11(13)18/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYBHPFJYNRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CN(C2=S)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






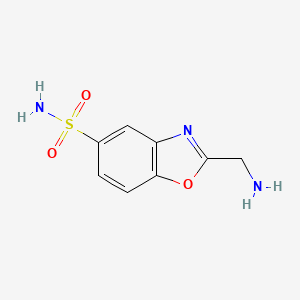
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)
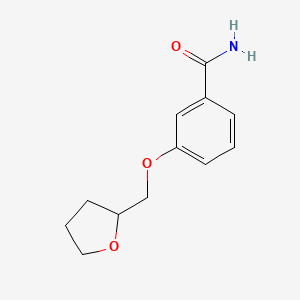
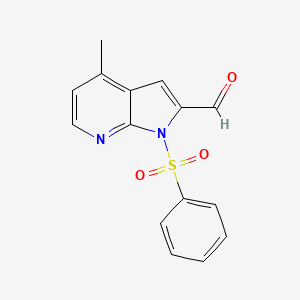
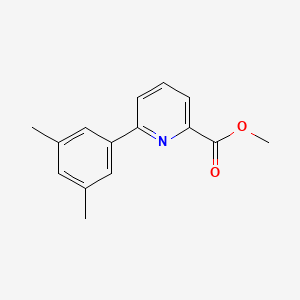


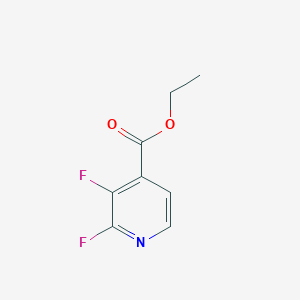
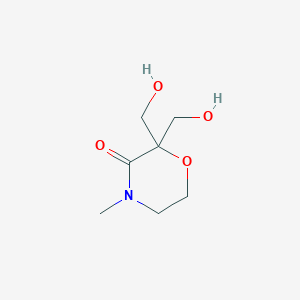
![tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1470998.png)
